N-(4-fluorobenzyl)-2-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, fluorinated phenyl groups, and a carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as 4-fluoro-2-methylphenyl isocyanate and 4-fluorobenzylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorinated phenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A related compound used as an intermediate in organic synthesis.
4-Fluoro-2-methylphenyl isocyanate: Another related compound used in the synthesis of various organic molecules.
Uniqueness
2-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H19F2N3O2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19F2N3O2S/c1-12-9-16(23)7-8-17(12)26-18(27)10-19-25-13(2)20(29-19)21(28)24-11-14-3-5-15(22)6-4-14/h3-9H,10-11H2,1-2H3,(H,24,28)(H,26,27) |
InChI Key |
BBCUZKYVOZTZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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